molecular formula C16H14O2 B14400547 8-Methoxy-3-phenyl-2H-1-benzopyran CAS No. 88039-98-9

8-Methoxy-3-phenyl-2H-1-benzopyran

Cat. No.: B14400547
CAS No.: 88039-98-9
M. Wt: 238.28 g/mol
InChI Key: XWQDCRYUNPEBDK-UHFFFAOYSA-N
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Description

8-Methoxy-3-phenyl-2H-1-benzopyran is a compound belonging to the class of benzopyrans, which are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring . Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3-phenyl-2H-1-benzopyran can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-phenylpropanoic acid with methoxyphenol in the presence of a dehydrating agent can yield the desired benzopyran structure .

Industrial Production Methods: Industrial production of benzopyrans often involves the use of catalytic processes to enhance yield and efficiency. For example, platinum-catalyzed hydroarylation of alkynones can be employed to form chromene intermediates, which can then be further modified to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-3-phenyl-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized benzopyrans .

Scientific Research Applications

8-Methoxy-3-phenyl-2H-1-benzopyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-3-phenyl-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. For instance, benzopyrans have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact mechanism can vary depending on the specific application and target .

Properties

CAS No.

88039-98-9

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

8-methoxy-3-phenyl-2H-chromene

InChI

InChI=1S/C16H14O2/c1-17-15-9-5-8-13-10-14(11-18-16(13)15)12-6-3-2-4-7-12/h2-10H,11H2,1H3

InChI Key

XWQDCRYUNPEBDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)C3=CC=CC=C3

Origin of Product

United States

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